12(S)-HETE-d8
Overview
Description
12(S)-HETE-d8 is intended for use as an internal standard for the quantification of 12-HETE by GC- or LC-MS. (±)12-HETE is formed via non-enzymatic oxidation of arachidonic acid. 12(S)- and 12(R)-HETE are formed by 12(S)- and 12(R)-lipoxygenase-mediated oxidation of arachidonic acid, respectively. 12(R)-HETE can also be formed by oxidation of arachidonic acid mediated by cytochrome P450s (CYP450s).
This compound contains eight deuterium atoms at the 5, 6, 8, 9, 11, 12, 14 and 15 positions. It is intended for use as an internal standard for the quantification of 12(S)-HETE by GC- or LC-mass spectrometry (MS). 12(S)-HETE is the predominant lipoxygenase product of mammalian platelets. It enhances tumor cell adhesion to endothelial cells, fibronectin, and the subendothelial matrix at 0.1 µM.
Scientific Research Applications
Metabolic Flux Analysis
12(S)-HETE-d8 has been instrumental in metabolic flux analysis, particularly in studies involving 13C isotope-based Metabolic Flux Analysis (13C-MFA). It plays a significant role in the metabolic network modeling workflow, which involves tasks like model setup, acquisition of measurement data sets, and visualization of data and simulation results. The integration of this compound in such studies helps in the encapsulation of technical details, thereby minimizing error sources and expediting the evaluation process for 13C labeling experiments (Dalman et al., 2010).
Quantitative Analysis of Hydroxyeicosatetraenoic Acids
In the quantitative analysis of hydroxyeicosatetraenoic acids (HETEs) in human serum, this compound is used as a stable isotopic labeled internal standard (SIL-IS). This has been particularly significant in research on cardiovascular disease, cancer, and osteoporosis. The inclusion of this compound as an internal standard has allowed for the correction of matrix effects and enhanced the accuracy of analytical methods, especially in low concentration measurements of HETE isomers (Fernández-Peralbo et al., 2014).
Role in Angiogenesis
Research indicates that 12(S)-HETE is a physiological mitogenic factor for microvascular endothelial cells. This has implications in wound healing, as 12(S)-HETE promotes wound healing of injured endothelial cell monolayers and enhances the growth of these cells. The study of 12(S)-HETE in this context has provided insights into its potential role in angiogenesis, which is the development of new blood vessels, a process crucial in tumor growth and wound healing (Tang et al., 1995).
Urinary Analysis in Health and Disease
12(S)-HETE has been studied for its role in human health and disease, including diabetes mellitus. The measurement of urinary 12-HETE levels, with a focus on 12(S)-HETE as the major enantiomer, has shown significant sex differences in healthy volunteers and has been used to analyze its role in the pathogenesis of diabetes mellitus. This underscores the potential of this compound in biomarker discovery and understanding disease mechanisms (Suzuki et al., 2003).
Protein Kinase C-dependent Effects
12(S)-HETE has been studied for its effects on endothelial cells, particularly in relation to protein kinase C (PKC) activation. The research focused on how 12(S)-HETE influences the distribution and surface expression of cell integrins, which are crucial for cell adhesion and migration. This knowledge has applications in understanding how endothelial cells interact with their environment and the potential therapeutic targeting of these interactions (Tang et al., 1993).
Properties
IUPAC Name |
(5Z,8Z,10E,12S,14Z)-5,6,8,9,11,12,14,15-octadeuterio-12-hydroxyicosa-5,8,10,14-tetraenoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O3/c1-2-3-4-5-10-13-16-19(21)17-14-11-8-6-7-9-12-15-18-20(22)23/h7-11,13-14,17,19,21H,2-6,12,15-16,18H2,1H3,(H,22,23)/b9-7-,11-8-,13-10-,17-14+/t19-/m0/s1/i7D,8D,9D,10D,11D,13D,17D,19D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNHVWPKMFKADKW-OPXGWVKSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC(C=CC=CCC=CCCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]/C(=C(\[2H])/C[C@@]([2H])(/C(=C/C(=C(/[2H])\C/C(=C(/[2H])\CCCC(=O)O)/[2H])/[2H])/[2H])O)/CCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.